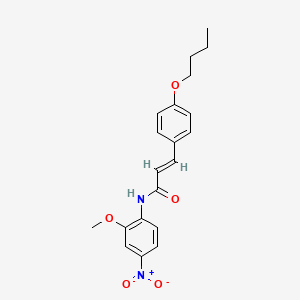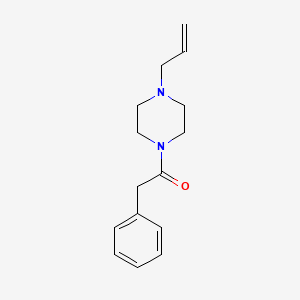![molecular formula C16H15NO2 B5364412 3-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5364412.png)
3-[(3-phenyl-2-propen-1-yl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-phenyl-2-propen-1-yl)oxy]benzamide, also known as A-438079, is a selective antagonist for P2X7 receptors. P2X7 receptors are ion channels that are activated by extracellular ATP and play a crucial role in immune response and inflammation. A-438079 has been studied extensively for its potential therapeutic applications in various diseases.
Mechanism of Action
3-[(3-phenyl-2-propen-1-yl)oxy]benzamide is a selective antagonist for P2X7 receptors. P2X7 receptors are ion channels that are activated by extracellular ATP. Activation of P2X7 receptors leads to the release of pro-inflammatory cytokines and chemokines, as well as the formation of pores in the cell membrane. This compound blocks the activation of P2X7 receptors, thereby reducing inflammation and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of neuropathic pain and multiple sclerosis. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. This compound has been studied in vitro for its potential use in cancer treatment, where it has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
3-[(3-phenyl-2-propen-1-yl)oxy]benzamide is a selective antagonist for P2X7 receptors, which makes it a valuable tool for studying the role of P2X7 receptors in various diseases. However, its selectivity for P2X7 receptors also limits its use in studying other ion channels or receptors. This compound is also relatively expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 3-[(3-phenyl-2-propen-1-yl)oxy]benzamide. One area of interest is its potential use in cancer treatment. Further studies are needed to determine its efficacy and safety in treating different types of cancer. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine its efficacy and safety in treating these diseases. Additionally, further studies are needed to determine the long-term effects of this compound and its potential for drug interactions.
Synthesis Methods
The synthesis of 3-[(3-phenyl-2-propen-1-yl)oxy]benzamide involves the reaction of 3-hydroxybenzoic acid with thionyl chloride to form 3-chlorobenzoic acid. The 3-chlorobenzoic acid is then reacted with 3-phenylprop-2-en-1-ol in the presence of a base such as potassium carbonate to form 3-[(3-phenyl-2-propen-1-yl)oxy]benzoic acid. Finally, the 3-[(3-phenyl-2-propen-1-yl)oxy]benzoic acid is converted to this compound by reacting it with thionyl chloride and then with ammonia.
Scientific Research Applications
3-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has been studied in animal models of neuropathic pain, multiple sclerosis, and Alzheimer's disease. It has also been studied in vitro for its potential use in cancer treatment.
properties
IUPAC Name |
3-[(E)-3-phenylprop-2-enoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c17-16(18)14-9-4-10-15(12-14)19-11-5-8-13-6-2-1-3-7-13/h1-10,12H,11H2,(H2,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSOIOTUWCQZKT-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)ethanol](/img/structure/B5364338.png)
![N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5364339.png)
![4-chloro-1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5364364.png)
![N-{4-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-4-oxobutyl}acetamide](/img/structure/B5364368.png)


![1-(1-{[6-(3-hydroxyphenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5364386.png)
![N-(2-hydroxy-5-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5364394.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B5364420.png)
![N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5364422.png)
![N-(2-cyanophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5364430.png)
